molecular formula C8H9NO3 B3350587 exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide CAS No. 28871-91-2

exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide

Cat. No.: B3350587
CAS No.: 28871-91-2
M. Wt: 167.16 g/mol
InChI Key: VKWSKNKAHKHDRI-FBXFSONDSA-N
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Description

exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide: is a bicyclic compound with significant applications in organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, featuring a bicyclic ring system with an oxygen bridge, makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide typically involves the Diels-Alder reaction of furan with maleic anhydride, followed by imidation. The reaction conditions often require a solvent such as toluene and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the imide group can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioamides.

Scientific Research Applications

Chemistry: In organic synthesis, exo-7-Oxabicyclo(221)heptane-2,3-dicarboximide is used as a building block for more complex molecules

Biology: The compound has been studied for its potential antitumor properties. Research indicates that derivatives of this compound can inhibit the growth of certain cancer cells, making it a candidate for anticancer drug development .

Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation.

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for formulating active ingredients that protect crops from pests and diseases.

Mechanism of Action

The mechanism by which exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, its antitumor activity is attributed to the inhibition of protein phosphatases, which are crucial for cell division and growth . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting cancer cell proliferation.

Comparison with Similar Compounds

    7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: This compound is structurally similar but lacks the imide group.

    Norcantharidin: Another related compound with antitumor properties.

Uniqueness: exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide is unique due to its imide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

(3aR,4S,7R,7aS)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h3-6H,1-2H2,(H,9,10,11)/t3-,4+,5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWSKNKAHKHDRI-FBXFSONDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166090
Record name rel-(3aR,4S,7R,7aS)-Hexahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28871-91-2
Record name rel-(3aR,4S,7R,7aS)-Hexahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28871-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cantharimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028871912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rel-(3aR,4S,7R,7aS)-Hexahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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